molecular formula C11H15Cl2NO B12521056 2,5-Dichlorophenol;piperidine CAS No. 681440-51-7

2,5-Dichlorophenol;piperidine

Cat. No.: B12521056
CAS No.: 681440-51-7
M. Wt: 248.15 g/mol
InChI Key: XFDSEEOTTYEANR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,5-Dichlorophenol can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert 2,5-Dichlorophenol into less chlorinated phenols.

    Substitution: Halogen atoms in 2,5-Dichlorophenol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Various oxidized phenolic compounds.

    Reduction: Less chlorinated phenols.

    Substitution: Phenolic compounds with substituted functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Piperidine’s six-membered ring structure with a nitrogen atom makes it a versatile building block in organic synthesis and drug design .

Properties

CAS No.

681440-51-7

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2,5-dichlorophenol;piperidine

InChI

InChI=1S/C6H4Cl2O.C5H11N/c7-4-1-2-5(8)6(9)3-4;1-2-4-6-5-3-1/h1-3,9H;6H,1-5H2

InChI Key

XFDSEEOTTYEANR-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC1.C1=CC(=C(C=C1Cl)O)Cl

Origin of Product

United States

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